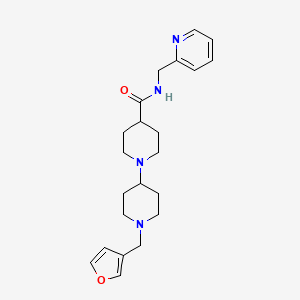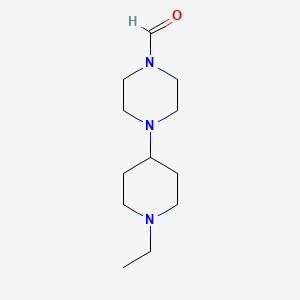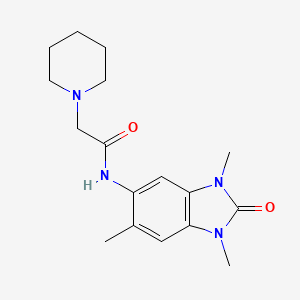
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as FPB, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems such as dopamine, acetylcholine, and glutamate. This compound has been shown to enhance the release of dopamine in the striatum, which may contribute to its neuroprotective and anti-addictive effects. It also inhibits the activity of acetylcholinesterase, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. It also enhances the expression of various neurotrophic factors such as BDNF and NGF, which may contribute to its neuroprotective effects. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for its potential therapeutic applications in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for its target receptors. This allows for the use of lower doses and reduces the potential for off-target effects. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential therapeutic applications and to assess its safety profile.
Direcciones Futuras
There are several future directions for the study of 1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One potential direction is the development of novel derivatives with improved potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases such as metabolic disorders and cancer. Furthermore, the elucidation of its mechanism of action and its effects on various neurotransmitter systems may provide insights into the development of new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-pyridinemethanol in the presence of a coupling agent such as EDCI. The resulting intermediate is then reacted with 3-furylmethylamine to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
1'-(3-furylmethyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and addiction. It has been shown to have neuroprotective effects, reduce neuroinflammation, and enhance cognitive function in animal models of Alzheimer's disease. In Parkinson's disease models, this compound has been shown to improve motor function and reduce oxidative stress. In addiction models, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c27-22(24-15-20-3-1-2-9-23-20)19-4-12-26(13-5-19)21-6-10-25(11-7-21)16-18-8-14-28-17-18/h1-3,8-9,14,17,19,21H,4-7,10-13,15-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWNDQKJZCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
![1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)
![4-{5-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5236806.png)
![ethyl 4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5236809.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5236826.png)

![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
![N,N-diethyl-1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5236863.png)